2-Chloro-4-(trifluoromethoxy)benzo[d]oxazole
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Overview
Description
2-Chloro-4-(trifluoromethoxy)benzo[d]oxazole is a chemical compound that belongs to the class of benzoxazole derivatives. Benzoxazoles are known for their wide range of biological activities and are used in various fields such as medicinal chemistry, material science, and industrial applications .
Preparation Methods
The synthesis of 2-Chloro-4-(trifluoromethoxy)benzo[d]oxazole typically involves the reaction of 2-chloro-4-(trifluoromethoxy)benzoic acid with appropriate reagents under specific conditions. One common method includes the use of trifluoroacetic acid (TFA) as a catalyst in a tandem reaction . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
2-Chloro-4-(trifluoromethoxy)benzo[d]oxazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: It can undergo substitution reactions, where the chlorine or trifluoromethoxy groups are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. .
Scientific Research Applications
2-Chloro-4-(trifluoromethoxy)benzo[d]oxazole has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 2-Chloro-4-(trifluoromethoxy)benzo[d]oxazole involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
2-Chloro-4-(trifluoromethoxy)benzo[d]oxazole can be compared with other benzoxazole derivatives, such as:
2-Chloro-4-(trifluoromethoxy)benzonitrile: This compound has a similar structure but with a nitrile group instead of an oxazole ring.
2-Chloro-4-(trifluoromethoxy)benzoic acid: This compound is a precursor in the synthesis of the oxazole derivative. The uniqueness of this compound lies in its specific functional groups and the resulting biological activities and applications.
Properties
Molecular Formula |
C8H3ClF3NO2 |
---|---|
Molecular Weight |
237.56 g/mol |
IUPAC Name |
2-chloro-4-(trifluoromethoxy)-1,3-benzoxazole |
InChI |
InChI=1S/C8H3ClF3NO2/c9-7-13-6-4(14-7)2-1-3-5(6)15-8(10,11)12/h1-3H |
InChI Key |
LGPFWKYPAGMTCA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)OC(F)(F)F)N=C(O2)Cl |
Origin of Product |
United States |
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